L-Proline beta-naphthylamide hydrochloride

Description

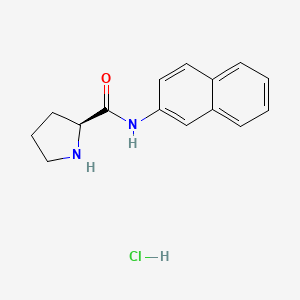

L-Proline beta-naphthylamide hydrochloride (CAS: 97216-16-5; molecular formula: C₁₅H₁₇ClN₂O; molecular weight: 276.76 g/mol) is a proline-derived compound where the amino acid L-proline is conjugated to a beta-naphthylamide group and stabilized as a hydrochloride salt . Structurally, it features a cyclic pyrrolidine ring (characteristic of proline) linked to a beta-naphthyl moiety, which enhances its aromatic and hydrophobic properties. This compound is primarily utilized in biomedical research, particularly in the preparation of Fap-activated anti-tumor agents, where it acts as a substrate or intermediate in targeted therapies . Its hydrochloride salt form improves solubility in aqueous systems, facilitating its use in biochemical assays and synthetic pathways.

Properties

IUPAC Name |

(2S)-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXYCTFKKXKIPY-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584973 | |

| Record name | N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169553-07-5, 97216-16-5 | |

| Record name | 2-Pyrrolidinecarboxamide, N-2-naphthalenyl-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169553-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Naphthalen-2-yl-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PROLINE B-NAPHTHYLAMIDE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fermentation Medium Composition

Process Conditions

Downstream Processing

Post-fermentation, L-proline is isolated via:

-

Acid Precipitation : Adjusting the culture broth to pH 2.0 with sulfuric acid to remove insoluble impurities.

-

Ion-Exchange Chromatography : Using sulfonic acid-type cation exchange resins (e.g., Dowex 50W) and eluting with ammonia.

-

Solvent Crystallization : Methanol-mediated concentration and recrystallization, achieving ~16 g crude L-proline per liter.

Purification and Crystallization

Crude this compound is refined using:

Solvent Extraction

Recrystallization

Analytical Characterization

Structural Confirmation

Purity Assessment

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a principal reaction for this compound, yielding L-proline and β-naphthylamine as primary products. This process is catalyzed enzymatically and under acidic/basic conditions:

Enzymatic Hydrolysis

-

Proline Arylamidase : Acts as a substrate for proline arylamidase in human serum, enabling enzyme activity quantification via endpoint assays .

-

Prolyl Aminopeptidase : Hydrolyzed by prolyl aminopeptidase from Bacillus megaterium, with optimal activity observed at pH 8.0 and 37°C .

Acid/Base-Catalyzed Hydrolysis

-

Conditions : Proceeds in aqueous solutions with HCl or NaOH as catalysts.

-

Products : L-proline and β-naphthylamine are released stoichiometrically .

Table 1: Hydrolysis Reaction Parameters

| Reaction Type | Catalyst/Enzyme | pH | Temperature (°C) | Products |

|---|---|---|---|---|

| Enzymatic | Prolyl aminopeptidase | 8.0 | 37 | L-Proline, β-naphthylamine |

| Acid-Catalyzed | HCl | 1-3 | 25 | L-Proline, β-naphthylamine |

| Base-Catalyzed | NaOH | 10-12 | 25 | L-Proline, β-naphthylamine |

Substitution Reactions

The β-naphthylamide group undergoes substitution, enabling its use in peptide synthesis and derivative formation:

-

Peptide Bond Formation : Serves as a building block in solid-phase peptide synthesis (SPPS). The β-naphthylamide moiety is replaced by amino acid residues during chain elongation .

-

Halogenation : Reacts with halogenating agents (e.g., SOCl₂) to form acyl chlorides, facilitating further functionalization .

Enzymatic Interactions and Inhibition

The compound interacts with metalloaminopeptidases and regulatory enzymes, influencing catalytic activity:

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

-

Mechanism : Competes with endogenous substrates, reducing DPP-IV’s ability to cleave incretin hormones like GLP-1.

-

Kinetic Parameters :

Proline-Specific Aminopeptidase Activity

-

Substrate Specificity : Demonstrates high selectivity for proline residues, making it a diagnostic tool for enzyme characterization .

Table 2: Enzymatic Activity and Kinetic Data

| Enzyme | Substrate | kₐₜ (s⁻¹) | Kₘ (μM) | Inhibition Constant (Kᵢ) |

|---|---|---|---|---|

| Prolyl aminopeptidase | L-Proline β-naphthylamide | 8.2 ± 0.3 | 32 ± 4 | N/A |

| DPP-IV | L-Proline β-naphthylamide | 12.5 ± 0.8 | 45 ± 5 | 2.1 ± 0.2 μM |

Viscosity Effects on Catalysis

-

Methodology : Sucrose-induced viscosity studies reveal solvent effects on enzyme-substrate binding .

-

Findings :

Metal Ion Dependence

-

Mn²⁺ Activation : Prolyl aminopeptidase activity is Mn²⁺-dependent, with optimal catalysis at 3 mM MnCl₂ .

vs. L-Proline p-Nitroanilide

Scientific Research Applications

Drug Development

L-Proline beta-naphthylamide hydrochloride serves as an intermediate in synthesizing pharmaceutical agents. It is particularly relevant in developing medications targeting neurological disorders, where proline derivatives are often utilized to enhance drug efficacy .

Biochemical Research

This compound is extensively used to study enzyme kinetics and metabolic pathways involving proline derivatives. It acts as a substrate for prolyl aminopeptidase (PAP) and proline arylamidases, allowing researchers to measure enzyme activity in various biological samples, including human serum .

Case Study : A study demonstrated the use of this compound to assess PAP activity, revealing its specificity for peptides with proline at the N-terminus. This specificity is crucial for understanding the role of proline in protein metabolism and disease conditions .

Peptide Synthesis

The compound is instrumental in peptide synthesis, which is vital for various biological functions. Peptides synthesized using this compound can be used in drug formulation and delivery systems .

Material Science

This compound's unique properties enable its application in creating novel materials like hydrogels. These materials have significant implications in drug delivery systems and tissue engineering .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic methods, aiding in the accurate analysis of complex mixtures. Its role as a substrate allows for the determination of enzyme activities that are essential for clinical diagnostics .

Mechanism of Action

The mechanism of action of L-Proline beta-naphthylamide hydrochloride involves its role as a substrate for specific enzymes. When used in enzyme assays, the compound is hydrolyzed by enzymes such as prolyl aminopeptidase, resulting in the release of L-Proline and beta-naphthylamine. This reaction can be monitored to study enzyme activity and kinetics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares L-proline beta-naphthylamide hydrochloride with structurally and functionally related compounds, focusing on physicochemical properties, applications, and research findings.

Structural and Functional Analogues

Key analogues include:

- L-Proline 4-Methoxy-beta-naphthylamide hydrochloride (CAS: 100930-07-2): Features a methoxy substitution at the 4-position of the naphthyl group, increasing molecular weight (306.79 g/mol) and lipophilicity compared to the non-methoxy variant. This substitution may enhance membrane permeability and bioavailability in therapeutic contexts .

- Unlike proline’s cyclic structure, leucine’s branched aliphatic chain confers distinct steric and electronic properties, influencing interactions with enzymes like protein tyrosine phosphatases .

- L-Methionine p-nitroanilide : Substitutes the naphthyl group with a nitroanilide moiety, often used in colorimetric enzyme assays due to its chromogenic properties .

Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility |

|---|---|---|---|---|

| L-Proline beta-naphthylamide HCl | 97216-16-5 | C₁₅H₁₇ClN₂O | 276.76 | Not specified |

| L-Proline 4-methoxy-β-naphthylamide HCl | 100930-07-2 | C₁₆H₁₉ClN₂O₂ | 306.79 | Not specified |

| L-Leucine beta-naphthylamide | N/A | Not provided | N/A | Insoluble in H₂O |

- Solubility: The hydrochloride salt of L-proline beta-naphthylamide likely improves aqueous solubility compared to non-salt forms (e.g., L-leucine beta-naphthylamide, which is water-insoluble) .

- Thermal Stability: Limited data available, but naphthylamide derivatives generally exhibit moderate stability under standard laboratory conditions.

Research Findings

Biological Activity

L-Proline beta-naphthylamide hydrochloride (CAS Number: 97216-16-5) is a proline derivative that has garnered attention in biochemical research due to its diverse biological activities. This compound serves as a substrate for various enzymes, particularly prolyl aminopeptidases, and has implications in drug development, enzyme activity studies, and peptide synthesis. This article provides an in-depth examination of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₅H₁₆ClN₂O

- Molecular Weight : 276.76 g/mol

- CAS Number : 97216-16-5

- LogP : 3.7341

- PSA (Polar Surface Area) : 41.13 Ų

Enzymatic Substrate

This compound is primarily known for its role as a substrate for prolyl aminopeptidases, which are enzymes that catalyze the hydrolysis of proline-containing peptides. This activity is crucial for the degradation of collagen and other proline-rich proteins, particularly in pathogenic bacteria such as Serratia marcescens.

Table 1: Enzymatic Activity of this compound

| Enzyme | Source | Substrate Used | Activity Observed |

|---|---|---|---|

| Prolyl Aminopeptidase | Serratia marcescens | L-Proline beta-naphthylamide | High activity in peptide degradation |

| Prolyl Aminopeptidase | Bacillus megaterium | L-Proline beta-naphthylamide | Hydrolysis observed |

Implications in Disease Mechanisms

Research indicates that prolyl aminopeptidases play a significant role in the pathogenicity of certain bacteria by facilitating the breakdown of collagen, an essential component of connective tissues. The inhibition of these enzymes could lead to potential therapeutic strategies against infections caused by antibiotic-resistant strains of bacteria.

Case Studies

- Study on Serratia marcescens :

-

Enzymatic Activity Correlation :

- Another investigation correlated enzymatic activity with clinical indices in periodontitis patients. The study highlighted a significant relationship between the enzymatic activity against substrates like N-benzoyl-D,L-arginine-beta-naphthylamide and the presence of Bacteroides gingivalis, indicating the compound's relevance in periodontal disease research .

Applications

This compound has several applications across different fields:

- Drug Development : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.

- Biochemical Research : Utilized to study protein folding and enzyme kinetics.

- Peptide Synthesis : Important for creating biologically active peptides.

- Material Science : Employed in developing hydrogels for drug delivery systems.

- Analytical Chemistry : Acts as a standard for chromatographic methods .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing L-Proline beta-naphthylamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling β-naphthylamine to L-proline via carbodiimide-mediated reactions (e.g., EDC/HOBt), followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization includes adjusting reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for L-proline:β-naphthylamine), and purification via recrystallization in ethanol/water mixtures. Solid-phase peptide synthesis (SPPS) protocols may also apply, leveraging the compound’s solubility in polar solvents like DMF .

| Synthesis Parameter | Optimal Condition | Purpose |

|---|---|---|

| Coupling Reagent | EDC/HOBt | Activate carboxyl group |

| Solvent | DMF or Dichloromethane | Enhance solubility |

| Purification | Ethanol/Water (3:1) | Remove unreacted amines |

Q. Which analytical techniques are most effective for quantifying this compound in biological samples?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard due to the aromatic β-naphthylamide group . For protein-binding studies, Bradford assays (λ = 595 nm) can quantify interactions, though interference from naphthyl derivatives requires validation via blank controls . Mass spectrometry (LC-MS) provides structural confirmation, with m/z peaks corresponding to the molecular ion [M+H]+ (~323.8 g/mol) .

Q. What are the critical considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store desiccated at –20°C to prevent hydrolysis of the β-naphthylamide bond. The hydrochloride salt is hygroscopic; use anhydrous solvents (e.g., dry DMSO) for dissolution. Stability tests under varying pH (4–8) and temperature (–80°C to 25°C) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. How does the β-naphthylamide group influence the compound’s interaction with proteolytic enzymes compared to other derivatives?

- Methodological Answer : The β-naphthylamide group enhances fluorescence properties, enabling real-time monitoring of protease activity (e.g., proline-specific endopeptidases). Comparative studies with p-nitroanilide or AMC derivatives require:

- Enzyme Assays : Measure kinetic parameters (Km, Vmax) using fluorometric detection (λex = 340 nm, λem = 410 nm).

- Structural Analysis : Molecular docking simulations to evaluate steric effects from the naphthyl group on active-site binding .

Q. How to address discrepancies in enzymatic activity data when using this compound as a substrate?

- Methodological Answer : Contradictions in Km/Vmax values may arise from:

- Purity Issues : Verify compound purity (>95%) via HPLC and elemental analysis .

- Experimental Design : Include positive controls (e.g., known substrates like Z-Gly-Pro-AMC) and standardized buffer conditions (pH 7.4, 37°C) .

- Statistical Validation : Use ANOVA or t-tests to assess inter-laboratory variability .

Q. What strategies exist for modifying the β-naphthylamide group to enhance substrate specificity in enzyme inhibition studies?

- Methodological Answer :

-

Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to the naphthyl ring to alter electronic density and binding affinity.

-

Isosteric Replacement : Replace β-naphthylamide with indole or quinoline derivatives to test steric compatibility .

-

Activity Assays : Screen derivatives against enzyme panels (e.g., prolyl oligopeptidase, dipeptidyl peptidase-IV) to identify selective inhibitors .

Derivative Modification Observed Effect 4-Nitro-β-naphthylamide Electron-withdrawing Increased Km Indole-3-carboxamide Isosteric substitution Reduced Vmax

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous buffers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.